molecular formula C8H7F3O2S B13069532 2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid

2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid

Cat. No.: B13069532
M. Wt: 224.20 g/mol
InChI Key: ZZUHAQABELRQSI-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid is an organic compound with the molecular formula C8H7F3O2S This compound features a thiophene ring substituted with a trifluoromethyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid typically involves the introduction of the trifluoromethyl group onto the thiophene ring followed by the formation of the propanoic acid moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid is unique due to its combination of a trifluoromethyl group and a thiophene ring, which imparts distinct chemical and biological properties. This combination is less common compared to other similar compounds, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C8H7F3O2S

Molecular Weight

224.20 g/mol

IUPAC Name

2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid

InChI

InChI=1S/C8H7F3O2S/c1-4(7(12)13)5-2-14-3-6(5)8(9,10)11/h2-4H,1H3,(H,12,13)

InChI Key

ZZUHAQABELRQSI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC=C1C(F)(F)F)C(=O)O

Origin of Product

United States

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